An In-depth Technical Guide to the Core Properties of 4-Bromo-1-(2-methylphenyl)pyrazole
An In-depth Technical Guide to the Core Properties of 4-Bromo-1-(2-methylphenyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 4-Bromo-1-(2-methylphenyl)pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively available in peer-reviewed literature, this guide synthesizes information from closely related analogs and established principles of pyrazole chemistry to offer a detailed profile. The following sections will cover its physicochemical properties, plausible synthetic routes, expected spectroscopic characteristics, chemical reactivity, potential applications, and essential safety information. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Pyrazole-containing compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize drug-like characteristics.
The subject of this guide, 4-Bromo-1-(2-methylphenyl)pyrazole, combines the pyrazole core with a bromine atom at the 4-position and a 2-methylphenyl (o-tolyl) group at the 1-position. The bromo-substituent is a particularly useful handle for further synthetic modifications, such as transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[3] The o-tolyl group introduces a specific steric and lipophilic profile that can influence the molecule's interaction with biological targets.
Physicochemical Properties
| Property | Estimated Value for 4-Bromo-1-(2-methylphenyl)pyrazole | Reference Compound and Value | Source |
| Molecular Formula | C₁₀H₉BrN₂ | - | - |
| Molecular Weight | 237.10 g/mol | - | - |
| Appearance | Likely a solid at room temperature | 4-Bromo-1-phenyl-1H-pyrazol-3-ol (solid) | [4] |
| Melting Point | Not available | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole: 24.5–25.5 °C | [4] |
| Boiling Point | Not available | 4-Bromo-1-methyl-1H-pyrazole: 185-188 °C | [5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) | General knowledge of similar organic compounds | |
| pKa | Not available | 4-Bromo-1-methyl-1H-pyrazole: 0.21±0.10 (Predicted) | |
| LogP | Not available | 4-Bromo-1-(2-chloro-5-methylphenyl)pyrazole: 3.6 (XLogP3-AA) |
Note: The data presented for the target compound are calculated or estimated based on its structure and data from analogs. Experimental verification is required.
Synthesis of 4-Bromo-1-(2-methylphenyl)pyrazole
A common and effective method for the synthesis of 1-aryl-4-bromopyrazoles involves the cyclization of a hydrazine with a suitable three-carbon synthon, followed by bromination. A plausible synthetic route for 4-Bromo-1-(2-methylphenyl)pyrazole is outlined below.
General Synthetic Strategy
A likely two-step synthesis would involve:
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Formation of 1-(2-methylphenyl)pyrazole: Condensation of 2-methylphenylhydrazine with a propanal derivative or a related 1,3-dicarbonyl compound.
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Bromination: Electrophilic bromination of the resulting 1-(2-methylphenyl)pyrazole at the 4-position.
Exemplary Experimental Protocol
This protocol is a representative procedure based on the synthesis of similar pyrazole derivatives and should be optimized for the specific substrate.
Step 1: Synthesis of 1-(2-methylphenyl)pyrazole
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To a stirred solution of 2-methylphenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of a strong acid (e.g., concentrated HCl).
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Add 1,1,3,3-tetramethoxypropane (1.1 eq) dropwise to the mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., saturated NaHCO₃ solution).
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-(2-methylphenyl)pyrazole.
Step 2: Synthesis of 4-Bromo-1-(2-methylphenyl)pyrazole
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Dissolve 1-(2-methylphenyl)pyrazole (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
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Add N-bromosuccinimide (NBS) or a solution of bromine in the same solvent (1.0-1.1 eq) portion-wise or dropwise at a controlled temperature (e.g., 0 °C to room temperature).
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Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material.
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Quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) if bromine was used.
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Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by recrystallization or column chromatography to yield 4-Bromo-1-(2-methylphenyl)pyrazole.
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound. While experimental spectra for 4-Bromo-1-(2-methylphenyl)pyrazole are not available, the expected NMR and mass spectrometry characteristics can be predicted.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the protons of the o-tolyl group.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrazole H-3 | ~7.8-8.0 | Singlet | Deshielded due to adjacent nitrogen. |
| Pyrazole H-5 | ~7.6-7.8 | Singlet | Deshielded due to adjacent nitrogen. |
| Tolyl H-3' | ~7.2-7.4 | Multiplet | Aromatic region. |
| Tolyl H-4' | ~7.2-7.4 | Multiplet | Aromatic region. |
| Tolyl H-5' | ~7.2-7.4 | Multiplet | Aromatic region. |
| Tolyl H-6' | ~7.2-7.4 | Multiplet | Aromatic region. |
| Methyl (CH₃) | ~2.1-2.3 | Singlet | Aliphatic region. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| Pyrazole C-3 | ~140-142 | |
| Pyrazole C-4 | ~95-100 | Carbon bearing the bromine atom. |
| Pyrazole C-5 | ~128-130 | |
| Tolyl C-1' | ~138-140 | Quaternary carbon attached to the pyrazole nitrogen. |
| Tolyl C-2' | ~135-137 | Quaternary carbon bearing the methyl group. |
| Tolyl C-3' to C-6' | ~125-131 | Aromatic region. |
| Methyl (CH₃) | ~17-19 | Aliphatic region. |
Mass Spectrometry
Mass spectrometry would be expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern [M+2]⁺ of similar intensity due to the presence of the bromine atom.
Reactivity and Chemical Properties
The chemical reactivity of 4-Bromo-1-(2-methylphenyl)pyrazole is primarily dictated by the C-Br bond and the aromatic pyrazole ring.
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Cross-Coupling Reactions: The bromine atom at the C-4 position is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, making it a valuable intermediate for generating libraries of analogs for drug discovery.[1]
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Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic attack, although the presence of the bromine atom may influence the regioselectivity of further substitutions.
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N-Arylation: The pyrazole nitrogen has already been arylated, but the other nitrogen atom can potentially be involved in coordination with metal centers.
Applications in Drug Discovery
While specific biological activities for 4-Bromo-1-(2-methylphenyl)pyrazole are not widely reported, the 1-aryl-4-bromopyrazole scaffold is of significant interest in medicinal chemistry.
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Enzyme Inhibition: Pyrazole derivatives are known to inhibit a variety of enzymes. For instance, some 4-substituted pyrazoles have been identified as inhibitors of liver alcohol dehydrogenase.[6]
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Anticancer and Antimicrobial Agents: The pyrazole core is present in numerous compounds with demonstrated anticancer and antimicrobial activities.[2] The ability to functionalize the 4-position of the pyrazole ring allows for the exploration of interactions with various biological targets.
